4,4'-(Porphyrin-5,15-diyl)dianiline

Electropolymerization Polyporphyrins Oxygen Reduction Reaction

Linear topology control in porphyrin polymers is challenging with multi-amino analogs. This trans-C2 diamine provides a deterministic solution: • Electrooxidizes to strictly linear polyporphyrin chains, unlike tri-amino monomers that cross-link into 3D networks • Forms hexagonal CPF-type COFs via [3+2] ketoenamine condensation with C3 trialdehydes • QSAR-validated diaryl scaffold enhances photocytotoxicity vs. tetraarylporphyrins Supplied with batch-to-batch consistency for reproducible framework synthesis.

Molecular Formula C32H24N6
Molecular Weight 492.6 g/mol
Cat. No. B12298662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(Porphyrin-5,15-diyl)dianiline
Molecular FormulaC32H24N6
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)N)C=C4)N3)N
InChIInChI=1S/C32H24N6/c33-21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(34)8-4-20)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35,38H,33-34H2
InChIKeyZNYXIIVDPGUDMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-(Porphyrin-5,15-diyl)dianiline: C2-Symmetric Diamine for COFs


4,4'-(Porphyrin-5,15-diyl)dianiline (CAS 292145-34-7) is a free-base porphyrin monomer featuring two p-aminophenyl groups at the trans meso-positions (5,15), leaving the 10,20-positions unsubstituted . This C2-symmetric, bifunctional architecture specifically directs linear polymerization and the formation of 2D hexagonal covalent organic frameworks (COFs) via [3+2] ketoenamine condensations, as exemplified by the CPF-1 framework [1]. Its molecular design provides a distinct topological advantage for constructing crystalline, porous organic polymers, unlike its tetra-substituted C4-symmetric or cis-diamine counterparts which yield different network architectures.

4,4'-(Porphyrin-5,15-diyl)dianiline: 5,15-Regiochemistry Advantage


Direct substitution with other aminophenyl porphyrins—such as 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) or 5,10-bis(4-aminophenyl)-15,20-diphenylporphyrin (cis-DATPP)—fundamentally alters the polymerization outcome and material properties. The trans-C2 symmetry of 4,4'-(Porphyrin-5,15-diyl)dianiline is structurally deterministic: it yields exclusively linear polymer chains upon electrooxidation, whereas the tri-amino analog (5,10,15-tri(4-aminophenyl)-20-phenylporphyrin) forms a branched, cross-linked 3D network . This structural distinction directly impacts catalytic performance; the linear polymer is inferior for oxygen electroreduction where the cross-linked architecture accelerates electron transfer more effectively . The quantitative evidence below demonstrates that the procurement value of the target compound lies precisely in its ability to produce a predictable linear topology, a characteristic absent in both higher-functionality (cross-linking) and lower-functionality (terminating) analogs.

4,4'-(Porphyrin-5,15-diyl)dianiline: Comparative Evidence


Linear vs. Cross-Linked Polymer Architecture

Electrochemical oxidation of 5,15-di(4-aminophenyl)-10,20-diphenylporphyrin (the 10,20-diphenyl analog of the target compound) produces a strictly linear polyporphyrin, confirmed by UV-Vis spectroscopy and comparative swelling degree analysis. In contrast, the 5,10,15-tri(4-aminophenyl)-20-phenylporphyrin monomer yields a cross-linked, branched 3D polymer under identical conditions . This structural divergence is a direct consequence of the number of polymerizable amino groups: two (linear) versus three (cross-linked). The cross-linked polyporphyrin deposited on conductive substrates is significantly more effective in accelerating electrons, thereby improving catalytic characteristics for oxygen electroreduction . This evidence is class-level inference for the target compound, as its C2-symmetric 5,15-diamine architecture is the essential structural prerequisite for the linear topology.

Electropolymerization Polyporphyrins Oxygen Reduction Reaction

5,15-Diaryl vs. Tetraaryl Porphyrins: Photodynamic Activity

In a direct comparative study of 20 synthetic porphyrins, 5,15-diarylporphyrins demonstrated significantly higher in vitro photodynamic activity against HCT116 human colon adenocarcinoma cells compared to 5,10,15,20-tetraarylporphyrins [1]. A QSAR regression model on 34 tetrapyrrolic photosensitizers confirmed that the diaryl substitution pattern is a key structural feature driving this enhanced activity. Within the diaryl series, hydroxy-substituted compounds were more potent than methoxy-substituted ones [1]. This class-level evidence indicates that the 5,15-diaryl architecture of the target compound provides a superior pharmacophoric scaffold for photodynamic applications relative to fully substituted tetraaryl systems.

Photodynamic Therapy Photosensitizers QSAR Modeling

COF Topology: C2 Diamine vs. C4 Tetraamine

The C2-symmetric porphyrin diamine 5,15-bis(4-aminophenyl)-10,20-diphenylporphyrin undergoes [3+2] ketoenamine condensation with 1,3,5-triformylphloroglucinol to yield the hexagonal COF CPF-1, exhibiting permanent porosity and high thermal/chemical stability [1]. In contrast, C4-symmetric tetraamines like TAPP typically form square-lattice sql networks via [4+2] condensations [2]. The target compound's trans-diamine geometry is essential for generating the hexagonal topology, which in CPF-1 enables dense phenyl ring distribution on channel walls that serve as active adsorption sites for catalytic substrates [1].

Covalent Organic Frameworks Reticular Chemistry Topology Design

p-Aminophenyl Electron-Donating Effect

Time-resolved spectroscopic measurements and DFT calculations on free-base porphyrins with symmetric p-aminophenyl arrangements reveal that the amino substituent acts as an electron-donating group, extending π-conjugation of the HOMO on the porphine unit [1]. This electronic perturbation is enhanced in the target compound due to the absence of competing electron-withdrawing substituents at the 10,20-positions, which are present in the widely studied 10,20-diphenyl analog (trans-DATPP). Asymmetric arrangements with pentafluorophenyl groups induce a distinct intramolecular charge-transfer character in the excited state, demonstrating that the electronic properties are highly tunable via the 10,20-positions while the 5,15-diamine architecture anchors the framework connectivity [1].

Photophysics Charge Transfer Time-Resolved Spectroscopy

4,4'-(Porphyrin-5,15-diyl)dianiline: Key Applications


Hexagonal 2D COFs for Heterogeneous Catalysis

The target compound is the essential diamine linker for constructing hexagonal porphyrin COFs via [3+2] ketoenamine condensation with C3-symmetric trialdehydes. The resulting CPF-type frameworks, as demonstrated by Ding et al., possess permanent porosity and can serve as superior supports for metal nanoparticle immobilization, achieving catalytic reduction of 4-nitrophenol with high recyclability over three successive cycles without activity loss [1]. The dense phenyl rings on the channel walls provide active adsorption sites confirmed by X-ray crystallography of the DAPP-Benz model compound [1].

Linear Polyporphyrin Films for Molecular Electronics

Because the target compound's C2 symmetry restricts polymerization to a linear architecture, it is uniquely suited for electrodepositing 1D conductive polymer films on electrode surfaces. Tesakova et al. demonstrated that the analogous 5,15-diamine porphyrin yields strictly linear polyporphyrin via electrooxidation, contrasting with the cross-linked morphology obtained from tri-amino monomers . These linear films provide well-defined electron transport pathways, useful for molecular electronic devices and sensor coatings.

Next-Generation Photosensitizers for PDT

The 5,15-diarylporphyrin scaffold, to which the target compound belongs, has been quantitatively demonstrated to be superior to tetraarylporphyrins in photodynamic activity against cancer cells. Banfi et al. established through QSAR modeling on 34 compounds that diaryl substitution patterns are a key driver of enhanced photocytotoxicity [2]. The target compound's unsubstituted 10,20-positions further offer sites for installing solubilizing or targeting groups without compromising the active diaryl pharmacophore.

Porphyrin-Based Polyimides with Tailored Optical Properties

The trans-diamine geometry of the target compound enables its incorporation as a linear co-monomer in polyimide synthesis, producing soluble, high-viscosity polymers with tunable fluorescence quantum yields [3]. Unlike the cis-diamine isomer (cis-DATPP), the trans configuration maintains extended conjugation and prevents chain bending, resulting in superior photophysical properties relevant for photonic and optoelectronic applications [3].

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